![molecular formula C11H14F2N2 B15298401 1-[3-(Difluoromethyl)phenyl]piperazine CAS No. 1000146-69-9](/img/structure/B15298401.png)
1-[3-(Difluoromethyl)phenyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Difluoromethyl)phenyl]piperazine is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a difluoromethyl group attached to the phenyl ring, which is further connected to the piperazine moiety. The molecular formula of this compound is C11H14F2N2.
Preparation Methods
The synthesis of 1-[3-(Difluoromethyl)phenyl]piperazine can be achieved through various synthetic routes. One common method involves the alkylation of 1-(3-difluoromethyl)benzene with piperazine under basic conditions. The reaction typically employs a strong base such as sodium hydride or potassium carbonate to deprotonate the piperazine, followed by the addition of the alkyl halide to form the desired product. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
1-[3-(Difluoromethyl)phenyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the aromatic ring, depending on the reagents and conditions used. Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield difluoromethyl-substituted aromatic ketones, while reduction may produce difluoromethyl-substituted amines.
Scientific Research Applications
1-[3-(Difluoromethyl)phenyl]piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[3-(Difluoromethyl)phenyl]piperazine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The piperazine moiety can interact with various receptors and enzymes, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
1-[3-(Difluoromethyl)phenyl]piperazine can be compared with other similar compounds, such as:
1-[3-(Trifluoromethyl)phenyl]piperazine: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can affect its chemical and biological properties.
1-Phenylpiperazine: Lacks the fluorinated substituent, resulting in different physicochemical and biological characteristics.
1-[3-(Chloromethyl)phenyl]piperazine: Contains a chloromethyl group, which can lead to different reactivity and interactions compared to the difluoromethyl derivative.
Properties
CAS No. |
1000146-69-9 |
|---|---|
Molecular Formula |
C11H14F2N2 |
Molecular Weight |
212.24 g/mol |
IUPAC Name |
1-[3-(difluoromethyl)phenyl]piperazine |
InChI |
InChI=1S/C11H14F2N2/c12-11(13)9-2-1-3-10(8-9)15-6-4-14-5-7-15/h1-3,8,11,14H,4-7H2 |
InChI Key |
OVYGOADATLWIIS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC(=C2)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


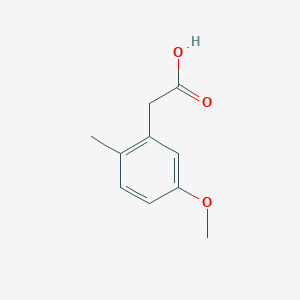
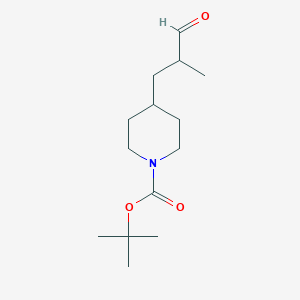
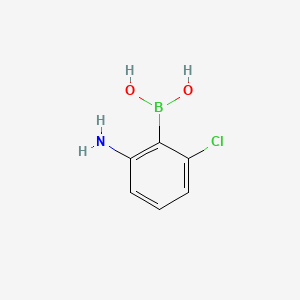
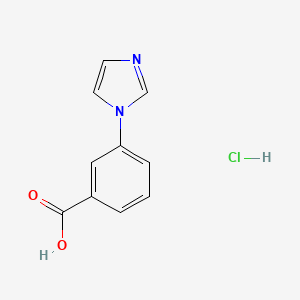
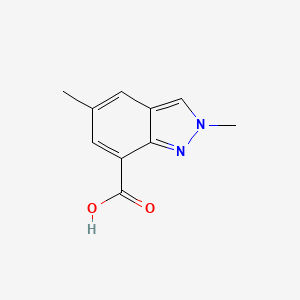
![5',7'-Dihydrospiro[oxetane-3,6'-pyrazolo[3,2-b][1,3]oxazine]-3'-carboxylic acid](/img/structure/B15298359.png)
![[2-(Difluoromethyl)-4-(trifluoromethyl)phenyl]boronic acid](/img/structure/B15298364.png)
![1-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B15298371.png)
![N-[2-(2,4-dichlorophenyl)ethyl]-7H-purin-6-amine](/img/structure/B15298378.png)
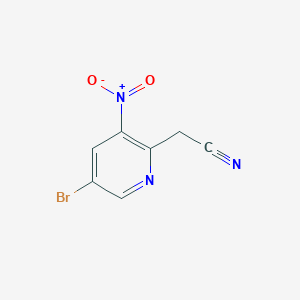

![4-[(Phenylmethoxy)carbonyl]-1-piperazinebutanoic acid](/img/structure/B15298406.png)

![tert-Butyl (1S,6S)-3,7-diazabicyclo[4.2.0]octane-7-carboxylate hydrochloride](/img/structure/B15298420.png)
